molecular formula C23H21N3O4S2 B2562428 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-44-9

3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2562428
CAS No.: 900005-44-9
M. Wt: 467.56
InChI Key: YONKCFKNSRGHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring three key structural motifs:

  • Ethylsulfonyl group: Positioned at the 3rd position of the benzamide ring, this electron-withdrawing substituent enhances molecular polarity and may influence binding interactions with target proteins .
  • Pyridin-2-ylmethyl group: This substituent introduces a basic nitrogen atom, which may improve solubility and facilitate hydrogen bonding or coordination with metal ions in enzyme active sites .

Properties

IUPAC Name

3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-32(28,29)19-9-6-7-16(13-19)22(27)26(15-17-8-4-5-12-24-17)23-25-20-14-18(30-2)10-11-21(20)31-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONKCFKNSRGHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Ethylsulfonyl Group : Known for enhancing solubility and bioavailability.
  • Methoxybenzo[d]thiazole Moiety : Associated with various pharmacological effects, including anticancer properties.
  • Pyridin-2-ylmethyl Substituent : Provides potential interactions with biological targets.

The molecular formula is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2} with a molecular weight of approximately 467.6 g/mol.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as dihydropteroate synthetase (DHPS), which is critical in bacterial folate synthesis, leading to bacteriostatic effects.
  • Targeting Kinases : Research indicates that benzothiazole derivatives can selectively inhibit receptor tyrosine kinases (RTKs), which are often implicated in cancer progression .

Anticancer Properties

Research has highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from benzothiazoles have demonstrated significant inhibitory effects on various cancer cell lines, including A431 and A549 cells, with IC50 values indicating potency .
  • Apoptosis Induction : Studies have shown that certain derivatives can promote apoptosis and cell cycle arrest in cancer cells, suggesting a potential therapeutic application in oncology .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • Bactericidal Effects : Similar thiazole and sulfonamide derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through enzyme inhibition.

Research Findings

A summary of relevant studies and their findings regarding the biological activity of related compounds is presented in Table 1.

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzothiazole DerivativesAnticancerInhibition of multiple kinases with IC50 values < 1 µM
B7 DerivativeAntitumorInduced apoptosis in A431 and H1299 cells
Sulfonamide DerivativesAntibacterialInhibited DHPS leading to bacteriostatic effects

Case Studies

  • Anticancer Efficacy : A study investigated a series of benzothiazole compounds for their ability to inhibit cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity, emphasizing the importance of structural optimization in drug design .
  • Antimicrobial Action : Another research effort focused on thiazole derivatives demonstrated their effectiveness against various bacterial strains, establishing a link between structural features and biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Positioning :

  • The ethylsulfonyl group in the target compound (3rd position) versus 7b (4th position) may lead to divergent binding modes due to steric and electronic effects .
  • Ethylsulfonyl groups generally enhance metabolic stability compared to methylsulfonyl analogs (e.g., 7a in ), as bulkier substituents resist oxidative degradation .

Methoxybenzo[d]thiazole vs. In contrast, pyridinyl-thiazole derivatives (e.g., 7a/7b) prioritize hydrogen-bonding interactions via the pyridine nitrogen, which may limit blood-brain barrier penetration compared to the target compound’s pyridinylmethyl group .

Synthetic Feasibility :

  • Yields for ethylsulfonyl-containing analogs (e.g., 7b: 33%) are lower than those for piperazine-linked benzothiazoles (e.g., 4i: 78–90%), suggesting challenges in coupling sterically hindered intermediates .
  • The target compound’s dual N-substitution (benzo[d]thiazole and pyridinylmethyl) likely requires stringent reaction conditions to avoid byproducts, a common issue in multi-step amide syntheses .

The pyridinylmethyl group in the target compound is unique among the analogs reviewed, possibly enabling novel interactions with allosteric enzyme sites or metal-dependent proteases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.